molecular formula C7H10BrN3 B13928340 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine

Katalognummer: B13928340
Molekulargewicht: 216.08 g/mol
InChI-Schlüssel: PVNUMODCISCSGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 4-bromo-1-methyl-1H-pyrazole with cyclopropylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, and various heterocyclic compounds, depending on the reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes .

Eigenschaften

Molekularformel

C7H10BrN3

Molekulargewicht

216.08 g/mol

IUPAC-Name

4-bromo-5-cyclopropyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C7H10BrN3/c1-11-6(4-2-3-4)5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10)

InChI-Schlüssel

PVNUMODCISCSGX-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)N)Br)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.